molecular formula C12H7Cl2N B13749735 Dichloro-9H-carbazole CAS No. 28804-85-5

Dichloro-9H-carbazole

Cat. No.: B13749735
CAS No.: 28804-85-5
M. Wt: 236.09 g/mol
InChI Key: ZGDRLAHGFSGLRI-UHFFFAOYSA-N
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Description

Dichloro-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. This compound, specifically, has two chlorine atoms attached to the carbazole structure, which can significantly alter its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro-9H-carbazole can be synthesized through various methods. One common approach involves the chlorination of 9H-carbazole. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms into the carbazole structure. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of chlorinating agents and reaction conditions can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

Dichloro-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-quinones, while reduction can produce various hydrogenated carbazole derivatives. Substitution reactions can yield a wide range of functionalized carbazole compounds .

Scientific Research Applications

Dichloro-9H-carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Dichloro-9H-carbazole can be compared with other halogenated carbazole derivatives, such as:

This compound is unique due to its specific substitution pattern, which can influence its reactivity, stability, and suitability for various applications.

Properties

CAS No.

28804-85-5

Molecular Formula

C12H7Cl2N

Molecular Weight

236.09 g/mol

IUPAC Name

1,2-dichloro-9H-carbazole

InChI

InChI=1S/C12H7Cl2N/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6,15H

InChI Key

ZGDRLAHGFSGLRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)Cl)Cl

Origin of Product

United States

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